molecular formula C25H21N3O7 B557803 Fmoc-Asn-ONp CAS No. 71989-17-8

Fmoc-Asn-ONp

Cat. No. B557803
CAS RN: 71989-17-8
M. Wt: 475.4 g/mol
InChI Key: MPNFRQBESOZRJG-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asn-ONp is a pre-formed pentafluorophenyl ester used for the coupling of asparagine amino-acid residues by Fmoc SPPS . The use of Fmoc-Asn-ONp enables bromophenol blue monitoring of amide bond formation .


Synthesis Analysis

Fmoc SPPS (Solid-Phase Peptide Synthesis) is the method of choice for peptide synthesis . High-quality Fmoc building blocks, including Fmoc-Asn-ONp, are available at low cost due to the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .


Molecular Structure Analysis

The molecular formula of Fmoc-Asn-ONp is C25H21N3O7 . Its molecular weight is 475.4 g/mol . The InChI string representation of its structure is InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 .


Physical And Chemical Properties Analysis

Fmoc-Asn-ONp has a molecular weight of 475.4 g/mol . Its molecular formula is C25H21N3O7 . The InChI string representation of its structure is InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 .

Scientific Research Applications

1. Peptide Synthesis Fmoc-Asn-ONp is commonly used in the field of peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It’s used to protect the alpha-amino group during the synthesis process . The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain . This method has been used to synthesize a wide range of peptides, including complex and large peptides .

2. Self-Assembly of Amino Acids Fmoc-Asn-ONp and similar compounds have been used in the study of self-assembly of amino acids . The Fmoc group imparts hydrophobicity and aromaticity to the amino acids, which can facilitate self-assembly into various structures . These structures can serve as bio-organic scaffolds for diverse applications . The self-assembly process can be controlled by varying the solvent, leading to different morphologies .

3. Antimicrobial Materials Fmoc-protected amino acids, including Fmoc-Asn-ONp, have shown potential in the development of antimicrobial materials . These compounds can inhibit bacterial growth and disrupt biofilms, making them promising candidates for new antimicrobial agents .

5. Design of Micro/Nanostructures Fmoc protected single amino acids, including Fmoc-Asn-ONp, can be used to design distinct micro/nanostructures . This is achieved through a bottom-up approach that can be tuned by control of environmental parameters . These structures can find diverse applications, including antimicrobial materials and emulsifiers for food, cosmetic, and biomedical industries .

6. Chemical Protein Synthesis Fmoc-Asn-ONp can be used in chemical protein synthesis . Specifically, the Fmoc moiety can serve as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment(s) . This method facilitates chemical protein synthesis by fully convergent and one-pot native chemical ligations .

7. pH-Controlled Ambidextrous Gelation An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This is significant among the gelators. Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values, which are different from organogels in which Fmoc-K (Fmoc) showed bundles of long fibers . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions . This application has several advantages and significant importance as a low molecular weight gelator (LMWG), including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

8. Advances in Fmoc Solid-Phase Peptide Synthesis Topical peptide research has contributed to a continuous improvement and expansion of Fmoc SPPS applications . Fmoc SPPS is a method for peptide synthesis where the peptide chain is assembled on an insoluble support . The Fmoc group is used to protect the alpha-amino group of the amino acid residues during the synthesis process . This method has been used to synthesize a wide range of peptides, including complex and large peptides .

Safety And Hazards

When handling Fmoc-Asn-ONp, it is recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Future Directions

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery are some of the future directions in this field .

properties

IUPAC Name

(4-nitrophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNFRQBESOZRJG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548946
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn-ONp

CAS RN

71989-17-8
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asn-ONp
Reactant of Route 2
Reactant of Route 2
Fmoc-Asn-ONp
Reactant of Route 3
Reactant of Route 3
Fmoc-Asn-ONp
Reactant of Route 4
Reactant of Route 4
Fmoc-Asn-ONp
Reactant of Route 5
Reactant of Route 5
Fmoc-Asn-ONp
Reactant of Route 6
Reactant of Route 6
Fmoc-Asn-ONp

Citations

For This Compound
12
Citations
E Atherton, CJ Logan, RC Sheppard - Journal of the Chemical Society …, 1981 - pubs.rsc.org
… The reaction cycle was as in Table 2(A) except that 5o/b yiperazine in DMF (5 + 25 rnin.) was used as deprotecting reagent : Fmoc-Asn-ONp (1 7 h) ; Fmoc-Ile-OH (70 min) ; Fmoc-Tyr(…
Number of citations: 500 pubs.rsc.org
A Bodanszky, M Bodanszky… - The Journal of …, 1980 - ACS Publications
Preparation and properties of p-nitrophenyl esters of several 9-fluorenylmethyloxycarbonyl (Fmoc) amino acids are described. The Fmoc derivatives of the hindered amino acids valine …
Number of citations: 67 pubs.acs.org
KH WIESMÜLLER, W BESSLER, G JUNG - 1983 - degruyter.com
The N-terminal pentapeptide of the lipoprotein from the outer membrane of Escherichia coli was obtained by coupling S-[2, 3-bis (palmitoyloxy)-(2/? S)-propyl]-W-palmitoyl-(R)-cysteine …
Number of citations: 197 www.degruyter.com
LA Carpino, HG Chao, M Beyermann… - The Journal of Organic …, 1991 - ACS Publications
… , Gly, Ala), pentafluorophenyl esters (Glu,Lys), and p-nitrophenyl esters (Asn) was carried out with the binary mixture HOBt/DIEA (10 min couplings in all cases except FMOC-Asn-ONp …
Number of citations: 104 pubs.acs.org
GB Fields, RL Noble - … journal of peptide and protein research, 1990 - Wiley Online Library
9‐Fluorenylmethoxycarbonyl (Fmoc) amino acids were first used for solid phase peptide synthesis a little more than a decade ago. Since that time, Fmoc solid phase peptide synthesis …
Number of citations: 263 onlinelibrary.wiley.com
S Stoev, LL Cheng, A Olma, WA Klis… - Journal of peptide …, 1999 - Wiley Online Library
We report the solid‐phase synthesis and some pharmacological properties of 23 new analogs of arginine vasopressin (AVP) which have the Phe 3 residue replaced by a broad variety …
Number of citations: 20 onlinelibrary.wiley.com
GR Pettit, JW Holman, GM Boland - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… Next, N-hydroxybenzotriazole (HOBt) (1 15 mg, 0.85 mmol) followed by W-Fmoc-Asn-ONp (523 mg, 1.10 mmol) were added and the solution was stirred under argon at room …
Number of citations: 11 pubs.rsc.org
LL Cheng, S Stoev, M Manning, S Derick… - Journal of medicinal …, 2004 - ACS Publications
The glutamine 4 residue in [deamino-Cys 1 ]arginine vasopressin (dAVP) was replaced by a broad series of aliphatic, aromatic, polar, and charged amino acids to give the following …
Number of citations: 32 pubs.acs.org
DW THOMAS, JH JONES - International Journal of Peptide and …, 1985 - Wiley Online Library
In 1972, we tabulated in this Journal (1) data for about a thousand amino-acid derivatives of value in Peptide Synthesis. We supplemented the list in 1974 (2). Only derivatives of the …
Number of citations: 5 onlinelibrary.wiley.com
E Atherton, RC Sheppard, P Ward - Journal of the Chemical Society …, 1985 - pubs.rsc.org
The neurotoxin conotoxin G1 from Conus geographus has been synthesised by a solid-phase method using fluorenylmethoxycarbonylamino acids and a polar, poly(dimethylacrylamide…
Number of citations: 83 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.